molecular formula C9H11NO2 B033064 Methyl 4-amino-3-methylbenzoate CAS No. 18595-14-7

Methyl 4-amino-3-methylbenzoate

Cat. No. B033064
CAS RN: 18595-14-7
M. Wt: 165.19 g/mol
InChI Key: ZHIPSMIKSRYZFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, through Fischer esterification demonstrates the feasibility of synthesizing methyl amino benzoate derivatives via one-pot reactions. These syntheses are typically characterized by their simplicity and efficiency, often requiring only common reagents and straightforward reaction conditions (Kam, Levonis, & Schweiker, 2020). Additionally, the method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones via a domino reaction process further exemplifies the diverse synthetic strategies that can be applied to create amino methyl benzoate derivatives (Galenko et al., 2019).

Molecular Structure Analysis

Studies on the structural characterization of similar compounds, such as 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, highlight the importance of spectroscopic and X-ray diffraction techniques in determining the molecular structure. These analyses often reveal the crystalline nature and precise geometric parameters of the compound, offering insights into its molecular conformation and stability (Saeed, Mumtaz, & Flörke, 2010).

Chemical Reactions and Properties

The reactivity of methyl 4-amino-3-methylbenzoate with various reagents and under different conditions can lead to a wide array of chemical transformations. For instance, the synthesis and reactions of methyl 8-Aryl-6-Methyl-9-Oxo-8,9-Dihydro-5H-Dibenzo[4,5:6,7]Cyclohepta[1,2-b]Pyridine-7-Carboxylates demonstrate the compound's ability to undergo alkylation, oxidation, and reduction, highlighting its versatility in chemical synthesis (Kodoliņš, Lu̅sis, & Muceniece, 2014).

Physical Properties Analysis

The physical properties of methyl 4-amino-3-methylbenzoate, such as melting point, solubility, and crystallinity, can be significantly influenced by its molecular structure and the nature of its functional groups. The study of similar compounds, like methyl 4-isonicotinamidobenzoate monohydrate, through crystallography reveals how intermolecular hydrogen bonding can impact the compound's physical properties and stability (Zhang & Zhao, 2010).

Chemical Properties Analysis

The chemical properties of methyl 4-amino-3-methylbenzoate, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding its behavior in different chemical environments. Research into the synthesis and antimicrobial evaluation of related compounds showcases the potential bioactivity of methyl amino benzoate derivatives, emphasizing their chemical reactivity and interaction with biological targets (Rajurkar, Deshmukh, & Sonawane, 2016).

Scientific Research Applications

  • Antimicrobial and Preservative Properties : Methyl 4-hydroxybenzoate, a related compound, shows anti-microbial properties due to its 3D framework and extensive hydrogen bonding. This makes it useful in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

  • Bio-imaging Applications : Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate 1 is a fluorogenic chemosensor showing high selectivity and sensitivity towards Al3+ ions, suggesting its use in bio-imaging and detection of Al3+ in living cells (Ye et al., 2014).

  • Pharmaceutical Intermediates : Methyl 4-butyrylamino-3-methyl-5-aminobenzoate is synthesized via a low-cost, high-yield process, offering potential as a pharmaceutical intermediate (Feng, 2005).

  • Chemical Reactions and Syntheses : Ethyl 4-amino-3-methylbenzoate, produced via ortho-alkylation of anilines, is useful in various chemical reactions (Gassman & Gruetzmacher, 2003).

  • Key Intermediates in Drug Synthesis : Synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, is achieved with a significant yield (Sheng-li, 2004).

Future Directions

: Sigma-Aldrich: Methyl 3-amino-4-methylbenzoate : ChemSpider: Methyl 4-amino-3-methylbenzoate : Sigma-Aldrich: Methyl 4-aminobenzoate

properties

IUPAC Name

methyl 4-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIPSMIKSRYZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371613
Record name Methyl 4-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-methylbenzoate

CAS RN

18595-14-7
Record name Methyl 4-amino-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18595-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-amino-3-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.314
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Synthesis routes and methods I

Procedure details

In a 300 mL three-necked, round-bottomed flask were dissolved 5.2 g (34.4 mmole) of 4-amino-3-methylbenzoic acid in 75 ml of anhydrous methanol. Anhydrous hydrogen chloride was bubbled into the flask for 3 to 5 minutes and the resulting solution was refluxed for 2 hours. The solvent was removed using a rotary evaporator, the resulting residue was introduced into a mixture of 200 ml of water and 100 ml of methylene chloride and the mixture was then separated into two phases. The aqueous layer was made basic with 10% aqueous sodium hydroxide and extracted with methylene chloride (3×100 ml). The combined organic layers were dried over anhydrous magnesium sulfate and the solvent removed using a rotary evaporator yielding 5.68 g methyl 4-amino-3-methylbenzoate.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-methyl-4-nitrobenzoate (50 g, 1.0 eq) in 1 L MeOH were added at rt a solution of NH4Cl (137 g, 10 eq) in 60 mL H2O and Fe power (96 g, 7 eq), and the resulting mixture is heated at reflux for 4 h. The reaction mixture was allowed to cool to rt, filtered, and water was added. The mixture was extracted with EtOAc. The extract was dried, washed with water, and concentrated to give the desired product directly as a white solid (26 g, 62%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
137 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
62%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a 500 mL round bottomed flask equipped with a stirring bar, reflux condenser and a drying tube was added 3-methyl-4-aminobenzoic acid (8.00 g, 52.92 mmol) and anhydrous methanol (300 mL). This solution was saturated with anhydrous HCl gas and the mixture was stirred at ambient temperature for 26 h. The methanol and HCl were removed in vacuo and the solid product was suspended in 400 mL of EtOAc. This mixture was made basic by careful addition of aqueous NaHCO3 solution. The layers were separated and the organic phase was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give methyl 3-methyl-4-aminobenzoate as a yellow solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
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Reaction Step One
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Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-3-methylbenzoate
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Reactant of Route 6
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Citations

For This Compound
43
Citations
X Li, LS Yuan, D Wang, S Liu, C Yao - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the molecule of the title compound, C9H11NO2, the methyl C and amino N atoms bonded to the benzene ring lie in the ring plane. Intramolecular C—H⋯O hydrogen bonding results …
Number of citations: 11 scripts.iucr.org
PA Ambasana, NP Kapuriya… - Chemistry & Biology …, 2018 - search.ebscohost.com
… Methyl 4-amino-3-methylbenzoate 1 (5g, 0.03mol) was charged in a 250 mL round bottom flask, and acetic anhydride (4.6mL, 0.045mol) was introduced with constant stirring. …
Number of citations: 0 search.ebscohost.com
KG KAPURIYA - scholar.archive.org
Several bis-benzimidazole dimers, with „imidazole‟ heterocycle, have been reported to exhibit anticancer properties via DNA binding and interstrand cross-links in variety of cancer cell …
Number of citations: 0 scholar.archive.org
C Chiruta, Y Zhao, F Tang, T Wang… - Bioorganic & medicinal …, 2013 - Elsevier
… To a stirred and cooled (0 C) slurry of commercially available methyl 4-amino-3-methylbenzoate (2 g, 12.12 mmol) in 6 N HCl (12 mL) was added NaNO 2 (0.92 g, 13.33 mmol) in water (…
Number of citations: 15 www.sciencedirect.com
BG Szczepankiewicz, G Liu, HS Jae… - Journal of medicinal …, 2001 - ACS Publications
… 1.05 g (96%) of methyl 4-amino-3-methylbenzoate as a crystalline solid. To an ice-cooled suspension of 1.05 g (6.4 mmol) of methyl 4-amino-3-methylbenzoate in 15 mL of 6 N sulfuric …
Number of citations: 83 pubs.acs.org
Z Wu, MB Xia, D Bertsetseg, YH Wang, XL Bao… - Bioorganic …, 2020 - Elsevier
… The benzimidazoles (3b, 3c) were prepared from the commercially available methyl 4-amino-3-methylbenzoate (3a) through a four-step procedure. Methyl 4-amino-3-methylbenzoate (…
Number of citations: 23 www.sciencedirect.com
UJ Ries, G Mihm, B Narr, KM Hasselbach… - Journal of medicinal …, 1993 - ACS Publications
… Forthe synthesis of the benzimidazolylsubstituted benzimidazole 33 (Scheme V) methyl 4-amino3-methylbenzoate (56) was acylated, nitrated in position 5, followed by reduction and …
Number of citations: 279 pubs.acs.org
Y Lamotte, N Faucher, J Sançon, O Pineau… - Bioorganic & Medicinal …, 2014 - Elsevier
… The indazole ring was prepared via diazotation and cyclization from methyl 4-amino-3-methylbenzoate 28 and converted to compound 29 by iodination. The compound 29 was then …
Number of citations: 28 www.sciencedirect.com
L Yet - The art of drug synthesis, 2006 - Wiley Online Library
… Telmisartan (7) was synthesized by Boehringer Ingelheim chemists in eight steps starting with methyl 4-amino-3-methylbenzoate (49) as outlined in Scheme 9.10. Acylation of 49, …
Number of citations: 3 onlinelibrary.wiley.com
Y Li, A Silamkoti, G Kolavi, L Mou, S Gulati… - Bioorganic & medicinal …, 2012 - Elsevier
… A mixture of methyl 4-amino-3-methylbenzoate 5 (10.0 g, 60.5 mmol) and diethylbromomalonate (7.90 g, 33.3 mmol) was heated at 120 C for 22 h. The mixture was then cooled to room …
Number of citations: 19 www.sciencedirect.com

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